N-[(5E)-5-(1H-benzimidazol-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-chlorobenzamide
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Overview
Description
N-[(5E)-5-(1H-benzimidazol-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-chlorobenzamide is a complex organic compound that features a benzimidazole moiety, a thiazolidinone ring, and a chlorobenzamide group. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5E)-5-(1H-benzimidazol-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-chlorobenzamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 1H-benzimidazole-2-carbaldehyde with 3-chlorobenzoyl chloride in the presence of a base to form an intermediate. This intermediate is then reacted with thiosemicarbazide under acidic conditions to yield the final product .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[(5E)-5-(1H-benzimidazol-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-chlorobenzamide can undergo various chemical reactions, including:
Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The chlorobenzamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives of the original compound .
Scientific Research Applications
N-[(5E)-5-(1H-benzimidazol-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-chlorobenzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(5E)-5-(1H-benzimidazol-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-chlorobenzamide involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole moiety is known to bind to various biological targets, while the thiazolidinone ring can interact with thiol groups in proteins, leading to inhibition of enzyme activity and disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-(1H-benzimidazol-2-yl)-4-methoxybenzamide
- N-(1H-benzimidazol-2-yl)-4-chlorobenzamide
- N-(1H-benzimidazol-2-yl)-4-nitrobenzamide
Uniqueness
N-[(5E)-5-(1H-benzimidazol-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-chlorobenzamide is unique due to the presence of both benzimidazole and thiazolidinone moieties, which confer a combination of biological activities not commonly found in other compounds. This dual functionality makes it a versatile molecule for various applications.
Properties
Molecular Formula |
C18H11ClN4O2S2 |
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Molecular Weight |
414.9 g/mol |
IUPAC Name |
N-[5-(benzimidazol-2-ylidenemethyl)-4-hydroxy-2-sulfanylidene-1,3-thiazol-3-yl]-3-chlorobenzamide |
InChI |
InChI=1S/C18H11ClN4O2S2/c19-11-5-3-4-10(8-11)16(24)22-23-17(25)14(27-18(23)26)9-15-20-12-6-1-2-7-13(12)21-15/h1-9,25H,(H,22,24) |
InChI Key |
DOYTWXZDEIZWIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=CC3=C(N(C(=S)S3)NC(=O)C4=CC(=CC=C4)Cl)O)N=C2C=C1 |
Origin of Product |
United States |
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